6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Beschreibung
6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with acetyl, benzamido-pyrrolidinylsulfonyl, and carboxamide groups. The compound’s structure suggests applications in medicinal chemistry, particularly as a modulator of inflammatory pathways (e.g., tumor necrosis factor-alpha [TNF-α] inhibition) based on structural analogs reported in the literature . Its substituents—acetyl (position 6), 4-(pyrrolidin-1-ylsulfonyl)benzamido (position 2), and carboxamide (position 3)—may influence solubility, metabolic stability, and target binding efficiency.
Eigenschaften
IUPAC Name |
6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13(26)24-11-8-16-17(12-24)31-21(18(16)19(22)27)23-20(28)14-4-6-15(7-5-14)32(29,30)25-9-2-3-10-25/h4-7H,2-3,8-12H2,1H3,(H2,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSNHLLWUYDNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 449769-91-9) is a complex organic molecule with potential pharmacological applications. Its structure features a thieno[2,3-c]pyridine core, which is significant in medicinal chemistry due to its varied biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 476.57 g/mol. The presence of multiple functional groups, including a pyrrolidine ring and sulfonamide moiety, suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.57 g/mol |
| CAS Number | 449769-91-9 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine synthesis. Molecular modeling studies indicate that the compound may bind effectively to the active site of hPNMT, thereby inhibiting its activity and influencing epinephrine levels in the central nervous system .
- Receptor Interaction : The thieno[2,3-c]pyridine structure allows for interaction with various receptors, including adrenergic receptors. Preliminary studies suggest that it may exhibit selectivity towards α2-adrenoceptors, which are implicated in regulating neurotransmitter release .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential therapeutic applications:
- Absorption : The presence of the pyrrolidine ring may enhance the compound's bioavailability through improved solubility and permeability.
- Distribution : Lipophilicity due to the thieno[2,3-c]pyridine core suggests favorable distribution across biological membranes.
- Metabolism : The compound is likely metabolized via hepatic pathways; however, specific metabolic pathways remain to be elucidated.
- Excretion : The elimination half-life and excretion routes require further investigation through clinical studies.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
- Inhibitory Potency Studies : Research has shown that modifications to the thieno[2,3-c]pyridine structure can significantly affect hPNMT inhibitory potency. For instance, specific substitutions at the 6-position have been linked to enhanced selectivity and potency .
- Comparative Analysis : Compounds structurally similar to 6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been evaluated for their antiplatelet activities. For example, thienopyridine derivatives like clopidogrel show significant pharmacological effects due to similar mechanisms of action .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, which has been extensively studied for TNF-α inhibitory activity . Below is a comparative analysis of its structural and functional features against related derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Structural Analogues in TNF-α Inhibition: Fujita et al. demonstrated that 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with sulfonamide and carboxamide substituents exhibit potent TNF-α inhibitory activity (IC~50~: 0.1–10 µM) . The target compound’s 4-(pyrrolidin-1-ylsulfonyl)benzamido group may enhance target binding through sulfonyl-mediated hydrogen bonding, while the acetyl group could improve membrane permeability.
Synthetic Efficiency :
- The target compound’s synthesis likely involves multi-step reactions (e.g., amidation, sulfonylation), which may result in lower yields compared to simpler derivatives (e.g., thiazolo-pyrimidines in , synthesized in 57–68% yields via one-pot condensation) .
Substituent Effects: Sulfonyl vs. Cyano Groups: Sulfonyl groups (as in the target compound) are associated with improved solubility and target affinity, whereas cyano groups (e.g., in compounds 11b and 12) may enhance metabolic stability . Acetyl vs.
Q & A
Q. What are the common synthetic routes for preparing derivatives of thieno[2,3-c]pyridine-3-carboxamide compounds?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting sulfonyl chlorides (e.g., 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride) with amines under basic conditions (e.g., triethylamine in DMF) .
- Core structure assembly : Cyclization of tetrahydrothieno-pyridine precursors using reagents like sodium hydride in DMF .
- Functional group modifications : Acetylation of the pyridine nitrogen using acetyl chloride in dichloromethane . Example reaction table:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonylation | 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride, DMF, 0–25°C | 75–85 |
| 2 | Cyclization | NaH, THF, reflux | 60–70 |
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., acetyl group at C6, sulfonylbenzamido at C2) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] ~550–600 Da) .
- Chromatography : HPLC or TLC with UV detection (R ~0.3–0.5 in ethyl acetate/hexane) to assess purity .
Q. What in vitro assays are used for preliminary biological screening?
Methodological Answer:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at 1–10 µM concentrations .
- Cell viability : MTT assay in cancer cell lines (IC values reported in low micromolar ranges) .
- Receptor binding : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved across studies?
Methodological Answer:
- Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and assay conditions (e.g., serum-free media) .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC values .
- Structural analogs : Compare activity of derivatives (e.g., replacing pyrrolidine with piperidine sulfonamide) to identify critical pharmacophores .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki couplings (improves yield from 60% to >85%) .
- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions during cyclization .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for >98% purity .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Acetyl group : Replace with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Sulfonamide moiety : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Pyridine core : Fluorination at C4 increases target binding affinity by 3–5 fold in kinase assays .
Data Analysis & Experimental Design
Q. Which computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 2XRS for kinases) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- Free energy calculations : MM-PBSA to estimate binding free energies (ΔG ~ -10 to -15 kcal/mol for high-affinity analogs) .
Q. What analytical methods resolve overlapping signals in NMR spectra?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
